molecular formula C12H14ClNO B3019861 3-[(3-Chlorophenyl)methyl]piperidin-2-one CAS No. 1260785-34-9

3-[(3-Chlorophenyl)methyl]piperidin-2-one

Cat. No. B3019861
CAS RN: 1260785-34-9
M. Wt: 223.7
InChI Key: BVIRMSZHMYKROL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CCMP involves several steps, which may vary depending on the specific synthetic route. Researchers have explored various methods, including metal-catalyzed reactions . These reactions utilize transition metals such as iron, nickel, and ruthenium as catalysts to construct key structural motifs found in antidepressant drugs. Notably, tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) can be synthesized effectively using metal-catalyzed steps .


Molecular Structure Analysis

CCMP’s molecular structure consists of a piperidine ring (a six-membered heterocycle with one nitrogen and five carbon atoms) attached to a chlorophenylmethyl group . The arrangement of atoms and bonds within the molecule determines its properties and reactivity. Further characterization techniques, such as FT-IR , 1H-NMR , and 13C-NMR , provide insights into its vibrational modes, hydrogen environments, and carbon environments .


Chemical Reactions Analysis

CCMP participates in various chemical reactions due to its functional groups. These reactions may involve nucleophilic substitutions, reductions, or cyclizations. Researchers have explored its reactivity in the context of antidepressant synthesis. For example, dynamic kinetic resolution using an asymmetric transfer hydrogenation (ATH) reaction has been employed to produce alcohol derivatives .

Mechanism of Action

While CCMP itself is not a widely studied antidepressant, understanding its mechanism of action is crucial. Antidepressants typically modulate neurotransmitter levels in the central nervous system (CNS). CCMP’s potential role in affecting monoamine neurotransmitters (such as noradrenaline, dopamine, and serotonin) warrants further investigation. The malfunction of these systems is associated with depressive disorders .

properties

IUPAC Name

3-[(3-chlorophenyl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-5-1-3-9(8-11)7-10-4-2-6-14-12(10)15/h1,3,5,8,10H,2,4,6-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIRMSZHMYKROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorophenyl)methyl]piperidin-2-one

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